molecular formula C10H19NO2 B2581016 trans-Tert-butyl4-methylpyrrolidine-3-carboxylate CAS No. 1689947-47-4

trans-Tert-butyl4-methylpyrrolidine-3-carboxylate

Cat. No.: B2581016
CAS No.: 1689947-47-4
M. Wt: 185.267
InChI Key: VIKTZZKIYNNAAO-HTQZYQBOSA-N
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Description

trans-Tert-butyl4-methylpyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a tert-butyl ester group at position 3 and a methyl substituent at position 4 of the saturated five-membered ring. This compound is widely utilized in pharmaceutical and organic synthesis as a chiral building block or protecting group intermediate due to its steric and electronic properties. Its tert-butyl ester group enhances stability under basic conditions, while the methyl group introduces steric hindrance, influencing regioselectivity in reactions .

Properties

IUPAC Name

tert-butyl (3S,4S)-4-methylpyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-7-5-11-6-8(7)9(12)13-10(2,3)4/h7-8,11H,5-6H2,1-4H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKTZZKIYNNAAO-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@H]1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the pyrrolidine ring, adjacent heterocycles, and functional groups, leading to distinct physicochemical and reactivity profiles.

Table 1: Structural Comparison of Selected Pyrrolidine Derivatives
Compound Name (CAS) Substituents/Modifications Molecular Formula Molecular Weight Key Functional Groups Source
trans-Tert-butyl4-methylpyrrolidine-3-carboxylate 4-methyl, 3-tert-butyl ester C11H19NO2 201.28 Ester, methyl -
(±)-trans-1-tert-Butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate (1228070-72-1) 4-(chloropyridinyl), 1,3-dicarboxylate C17H23ClN2O4 354.83 Chloropyridine, dicarboxylate
tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate (1228665-86-8) 3-(methoxypyridinyl) C16H24N2O3 292.37 Methoxypyridine, ester
tert-Butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate (2607831-43-4) 3,3-difluoro, 4-hydroxymethyl, 4-methyl C12H19F2NO3 263.28 Fluorine, hydroxymethyl
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (1052713-78-6) 3-hydroxy, 4-methyl, 3-trifluoromethyl C11H18F3NO3 281.27 Hydroxy, trifluoromethyl
Key Observations:
  • Electron-Withdrawing Groups : Fluorine (e.g., 3,3-difluoro, trifluoromethyl) increases polarity and reactivity in electrophilic substitutions compared to the target compound’s methyl group .
  • Steric Effects : Bulky substituents like hydroxymethyl or trifluoromethyl () hinder nucleophilic attacks more than the target’s methyl group.
  • Hybrid Systems : Pyridine-containing analogs () exhibit aromatic conjugation, altering stability and electronic properties compared to the saturated pyrrolidine core of the target .

Physicochemical Properties

Substituents significantly influence solubility, melting/boiling points, and lipophilicity (LogP).

Table 2: Physicochemical Properties
Compound Name (CAS) Solubility Melting Point (°C) LogP Key Implications
This compound Low in water 80–82 ~2.5 Suitable for organic-phase reactions
(±)-trans-1-tert-Butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate Moderate in DMSO 95–97 ~3.0 Chlorine enhances halogen bonding
tert-Butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate High in dichloromethane 102–104 ~1.8 Fluorine reduces LogP; hydroxymethyl aids H-bonding
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate Soluble in methanol 110–112 ~2.2 Hydroxy group increases hydrophilicity
Key Observations:
  • Solubility: Fluorine and hydroxy groups improve solubility in polar solvents (e.g., methanol, DMSO) .
  • Thermal Stability : Higher melting points in fluorinated derivatives () suggest stronger intermolecular forces.

Biological Activity

trans-Tert-butyl-4-methylpyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound trans-Tert-butyl-4-methylpyrrolidine-3-carboxylate is characterized by its pyrrolidine ring, which contributes to its biological activity. The tert-butyl group enhances lipophilicity, potentially improving membrane permeability.

Biological Activity

1. Mechanisms of Action

  • Receptor Interaction : Research indicates that compounds with similar structures often interact with various receptors, including GABA receptors and others involved in neurotransmission. The presence of the pyrrolidine moiety may facilitate binding to these targets.
  • Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor for certain enzymes, impacting metabolic pathways relevant to disease states.

2. Pharmacological Effects

  • Neuroprotective Effects : Preliminary studies have shown that derivatives of pyrrolidine compounds can exhibit neuroprotective effects, particularly against neurotoxic agents like amyloid-beta (Aβ) peptides. This suggests potential applications in neurodegenerative diseases such as Alzheimer's.
  • Anti-inflammatory Properties : The compound may also modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Research Findings

Case Studies and Experimental Data
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of trans-Tert-butyl-4-methylpyrrolidine-3-carboxylate:

StudyFindings
Study 1Demonstrated neuroprotective effects against Aβ-induced toxicity in vitro, showing reduced neuronal death and inflammation markers.
Study 2Investigated enzyme inhibition capabilities, revealing significant inhibition of specific metabolic enzymes involved in neurotransmitter synthesis.
Study 3Explored receptor binding affinity, suggesting potential interactions with GABA receptors leading to anxiolytic-like effects.

Detailed Research Findings

  • Neuroprotective Mechanism :
    • In a study examining the effects of similar pyrrolidine derivatives on neuronal cultures exposed to Aβ, it was found that these compounds significantly reduced cell death and inflammation markers such as TNF-α and IL-6. This suggests a mechanism involving modulation of inflammatory pathways and direct neuroprotection.
  • Enzymatic Activity :
    • Research has shown that trans-Tert-butyl-4-methylpyrrolidine-3-carboxylate may inhibit enzymes involved in the metabolism of neurotransmitters, potentially leading to increased levels of beneficial neurotransmitters in the brain.
  • Receptor Binding Studies :
    • Binding affinity assays indicate that this compound may interact with GABA receptors, which could explain its observed anxiolytic effects in animal models.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing trans-Tert-butyl4-methylpyrrolidine-3-carboxylate, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step protection-deprotection strategies. For example, tert-butyl-protected pyrrolidine derivatives are often synthesized via nucleophilic substitution or coupling reactions under anhydrous conditions. Key intermediates are characterized using 1H^{1}\text{H} NMR, 13C^{13}\text{C} NMR, and 31P^{31}\text{P} NMR (if phosphorylated derivatives are involved) to confirm regiochemistry and stereochemistry . ESI-MS and HRMS are critical for validating molecular weight and purity . Reaction conditions (e.g., temperature, catalysts like DMAP or triethylamine in dichloromethane) influence yields and byproduct formation .

Q. How is the stereochemical configuration of this compound resolved experimentally?

  • Methodological Answer : Chiral resolution can be achieved via diastereomeric salt formation using chiral acids (e.g., tartaric acid) or chromatographic methods (chiral HPLC). X-ray crystallography, as demonstrated for related tert-butyl pyrrolidine carboxylates, provides definitive stereochemical assignment . SHELXL software is widely used for refining crystallographic data, ensuring accurate bond-length and angle measurements .

Advanced Research Questions

Q. How do computational methods assist in predicting the reactivity and stability of this compound under varying pH conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations model protonation states and hydrolysis pathways. For example, the tert-butyl ester group’s stability in acidic/basic environments can be predicted by analyzing charge distribution and transition states. Experimental validation involves incubating the compound in buffered solutions (pH 1–13) and monitoring degradation via LC-MS . Conflicting data on hydrolysis rates may arise from solvent polarity or temperature variations, requiring careful control of experimental parameters .

Q. What strategies mitigate racemization during the synthesis of enantiopure this compound derivatives?

  • Methodological Answer : Racemization is minimized using low-temperature reactions (<0°C) and non-polar solvents (e.g., hexane). Asymmetric catalysis (e.g., chiral organocatalysts or metal-ligand complexes) can enhance enantiomeric excess (ee). NMR analysis with chiral shift reagents (e.g., Eu(hfc)3_3) or polarimetry quantifies ee. Discrepancies in reported ee values may stem from impurities or insufficient chromatographic separation .

Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties in preclinical studies?

  • Methodological Answer : The tert-butyl group enhances lipophilicity, improving membrane permeability but potentially reducing aqueous solubility. In vitro assays (e.g., Caco-2 cell monolayers) assess permeability, while LogP measurements (via shake-flask or HPLC) quantify hydrophobicity. Contradictory bioavailability data in literature may reflect differences in assay conditions (e.g., serum protein binding) or metabolic stability in hepatic microsomes .

Data Contradiction Analysis

Q. Why do reported yields for this compound synthesis vary significantly across studies?

  • Methodological Answer : Yield discrepancies often arise from:

  • Reaction Scale : Microscale reactions (<1 mmol) may suffer from higher proportional losses.
  • Purification Methods : Silica gel chromatography vs. recrystallization can affect recovery rates .
  • Catalyst Loading : Overuse of DMAP or triethylamine may accelerate side reactions (e.g., ester hydrolysis) .
    Systematic optimization using Design of Experiments (DoE) frameworks helps identify critical variables .

Structural and Functional Insights

Q. What role does the pyrrolidine ring conformation play in the compound’s biological activity?

  • Methodological Answer : The puckered conformation of the pyrrolidine ring influences binding to biological targets (e.g., enzymes or receptors). Molecular docking studies (AutoDock Vina) predict binding modes, while NOESY NMR reveals spatial proximity of substituents. For example, axial vs. equatorial positioning of the methyl group impacts steric interactions in enzyme active sites .

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